3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine
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Description
Synthesis Analysis
Thiadiazole derivatives are synthesized through various chemical pathways, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with selected alkaloids and secondary amines, leading to compounds with notable antioxidant activities (Zhivotova et al., 2008). Another method involves a multistep process starting from 4-chlorobenzoic acid, progressing through esterification, hydrazination, salt formation, and cyclization, to yield thiadiazole sulfonamide derivatives with potential antiviral activity (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography and DFT studies, revealing stable geometries facilitated by intramolecular and intermolecular hydrogen bonding. These compounds often crystallize in monoclinic systems, and their stability is further confirmed by negative HOMO and LUMO energies, indicating a propensity for electronic transitions associated with π-π interactions (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution reactions that are influenced by the nature of nucleophiles. These reactions are pivotal for the synthesis of sulfonamides and other functionally substituted thiadiazoles. The reactivity is exemplified by the switchable synthesis of thiadiazoles and triazoles from cyanothioacetamides under diazo transfer conditions (Filimonov et al., 2017).
Scientific Research Applications
3. High Voltage Lithium-ion Batteries
- Summary of Application : A new class of fluorinated sulfones, β-fluorinated sulfones, were designed and synthesized as electrolyte solvents for high voltage lithium-ion batteries .
- Methods of Application : The oxidation potential of β-fluorinated sulfones is slightly lower than that of α-fluorinated sulfones, but it is still significantly higher than the oxidation potential of regular sulfones, which already possess fairly high anodic stability .
- Results : The reduced lithium solvating power of β-fluorinated sulfones compared to regular sulfones mitigates the transition metal dissolution of cathodes . These middle ground properties of β-fluorinated sulfone-based electrolytes enable the very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .
4. Anti-Inflammatory Activity
- Summary of Application : Indole derivatives, including those with a SO2Me moiety, have shown good anti-inflammatory activity .
- Methods of Application : In vivo anti-inflammatory activity was tested for the compound having SO2Me moiety .
- Results : Compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were found to be more potent .
5. Antioxidant Activity
- Summary of Application : Indole derivatives, including those with a SO2Me moiety, have shown good antioxidant activity .
- Methods of Application : In vitro antioxidant activity was tested for the compound having SO2Me moiety .
- Results : Compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were found to be more potent .
6. Antimalarial Activity
- Summary of Application : Indole derivatives, including those with a SO2Me moiety, have shown good antimalarial activity .
- Methods of Application : In vitro antimalarial activity was tested for the compound having SO2Me moiety .
- Results : Compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were found to be more potent .
properties
IUPAC Name |
3-methylsulfonyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVSFIIUUOAWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326013 |
Source
|
Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
6913-19-5 |
Source
|
Record name | NSC522649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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